3,5‑Bis(MOM) vs. 3,5‑Dimethoxy vs. 3,5‑Dihydroxy: Functional Impact on Anti‑Tumor C5‑Curcuminoid Cytotoxicity
In a systematic SAR study of the C5‑curcuminoid GO‑Y030, the 3,5‑bis(methoxymethoxy)phenyl‑bearing lead compound GO‑Y030 showed a GI50 of 0.3 μM against human colon carcinoma HCT116 cells. The direct analogue bearing free 3,5‑dihydroxy substitution (GO‑Y038) exhibited a GI50 of 1.5 μM, representing a 5‑fold loss of potency. The 3,5‑dimethoxy analogue (GO‑Y067) showed a GI50 of 2.0 μM (~7‑fold less active), and the 3,5‑bis(2‑hydroxyethoxy) analogue (GO‑Y130) showed a GI50 of 6.4 μM (>20‑fold less active) [1]. These data demonstrate that the 3,5‑bis(methoxymethoxy) substitution pattern is not interchangeable with simpler ether or hydroxyl substituents and is a pharmacophoric determinant of nanomolar cytotoxicity.
| Evidence Dimension | Cytotoxicity (GI50) against HCT116 human colon cancer cells |
|---|---|
| Target Compound Data | GO-Y030 (derived from title compound): GI50 = 0.3 μM |
| Comparator Or Baseline | GO-Y038 (3,5‑dihydroxy analogue): GI50 = 1.5 μM; GO-Y067 (3,5‑dimethoxy analogue): GI50 = 2.0 μM; GO-Y130 (3,5‑bis(2‑hydroxyethoxy) analogue): GI50 = 6.4 μM |
| Quantified Difference | 5‑fold more potent than GO-Y038; ~7‑fold more potent than GO-Y067; >20‑fold more potent than GO-Y130 |
| Conditions | CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS), HCT116 human colon carcinoma cell line, 48 h exposure |
Why This Matters
Procuring a non‑MOM‑protected benzyl bromide building block leads to final compounds with up to 20‑fold lower target potency, directly impacting lead optimization campaigns.
- [1] Molecules 2015, 20, 15374–15391. Table 1: SAR of 3,5‑bis(methoxymethoxy) substitution. DOI: 10.3390/molecules200815374. View Source
